[4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Overview
Description
[4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and it is functionalized with a 4-chlorobenzyl group and a piperazine moiety.
Preparation Methods
The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of 4-chlorobenzylamine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
[4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of cellular functions and pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, or suppression of viral replication.
Comparison with Similar Compounds
[4-(4-CHLOROBENZYL)PIPERAZINO](3-CHLOROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a pyrazolo-pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound includes an additional triazole ring fused to the pyrazolo-pyrimidine core.
Thioglycoside derivatives: These compounds have a similar core structure but include thioglycoside groups, which can enhance their biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O/c19-14-4-2-13(3-5-14)12-23-8-10-24(11-9-23)18(26)16-15(20)17-21-6-1-7-25(17)22-16/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDWOHYTNFOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=NN4C=CC=NC4=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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